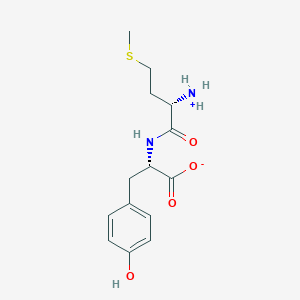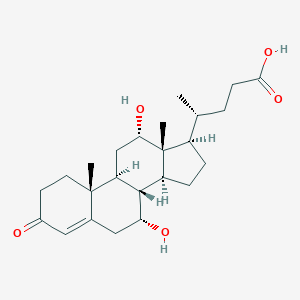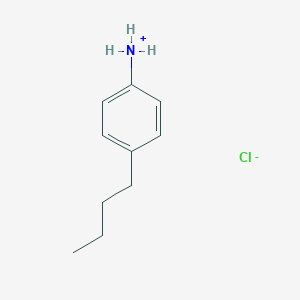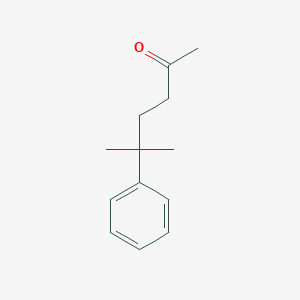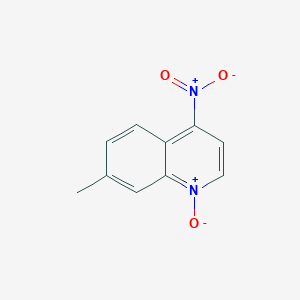
7-Methyl-4-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-nitroquinoline 1-oxide (also known as 4-NQO) is a potent mutagen and carcinogen that has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is a yellow crystalline compound with the molecular formula C10H7N3O2 and a molecular weight of 209.18 g/mol.
Wirkmechanismus
4-NQO is a potent mutagen that induces DNA damage by forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 4-NQO has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
4-NQO has been shown to induce a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-NQO in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on cellular processes and the development of cancer. However, one of the main limitations of using 4-NQO is its toxicity. It can be harmful to both humans and animals, and precautions must be taken when handling and disposing of the compound.
Zukünftige Richtungen
There are several potential future directions for the use of 4-NQO in scientific research. One area of interest is the development of new drugs that can target the DNA damage response pathway. Another area of interest is the use of 4-NQO in combination with other compounds to study synergistic effects on DNA damage and cancer development. Additionally, the use of 4-NQO in animal models of cancer could provide valuable insights into the mechanisms of carcinogenesis and potential treatments.
Synthesemethoden
4-NQO can be synthesized through the nitration of 7-methylquinoline using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized using potassium permanganate to yield 4-NQO.
Wissenschaftliche Forschungsanwendungen
4-NQO has been widely used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is particularly useful in studying the effects of DNA damage on cellular processes and the development of cancer. Its ability to induce DNA damage has also been used to study the repair mechanisms of DNA and the role of specific genes in the process.
Eigenschaften
CAS-Nummer |
14753-13-0 |
|---|---|
Produktname |
7-Methyl-4-nitroquinoline 1-oxide |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
7-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
MEQZPIUNLKFFEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Kanonische SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Andere CAS-Nummern |
14753-13-0 |
Synonyme |
7-Methyl-4-nitroquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



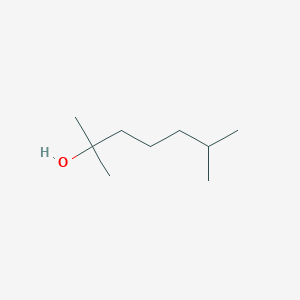
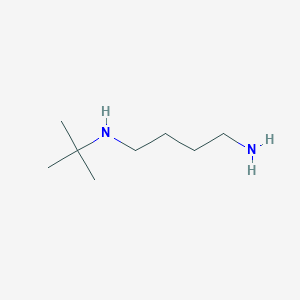
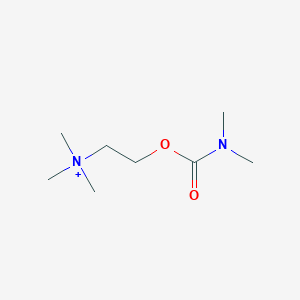
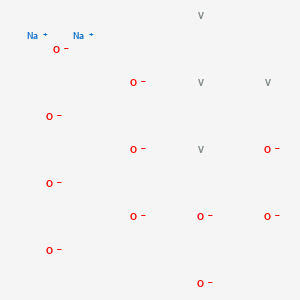
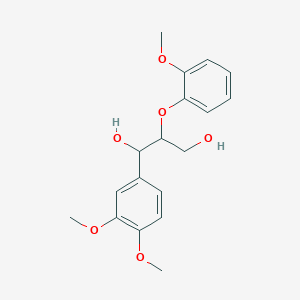
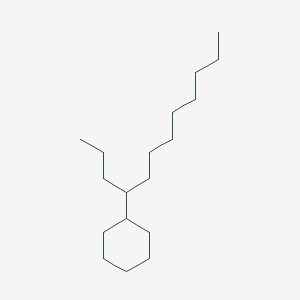
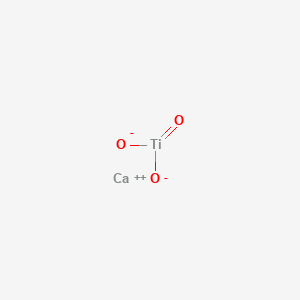
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
